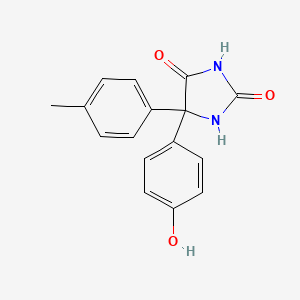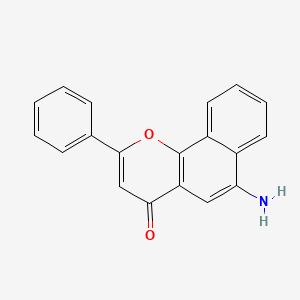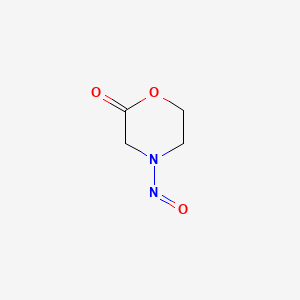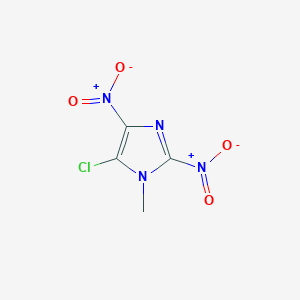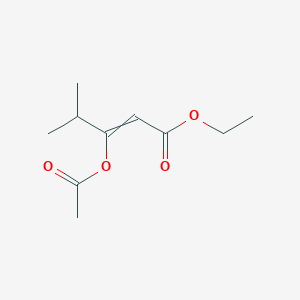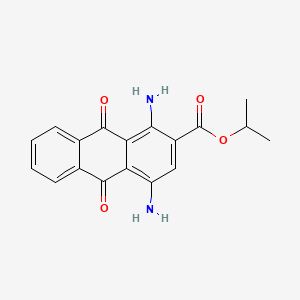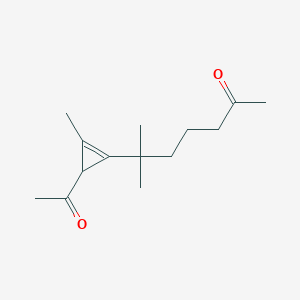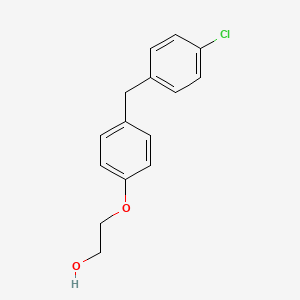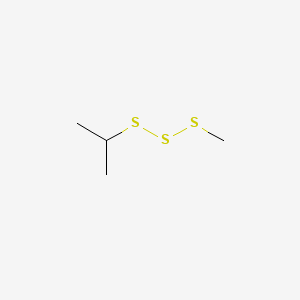
Trisulfide, methyl 1-methylethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisulfides, including methyl isopropyl trisulfide, typically involves the coupling of thiols or disulfides. One common method is the reaction of disulfides with sulfur sources under mild conditions. For instance, a straightforward preparation involves the reaction of disulfanyl acetates with sodium methoxide in tetrahydrofuran (THF), followed by quenching with organothiosulfonates . This method provides high yields and purity of the desired trisulfide.
Industrial Production Methods
Industrial production of trisulfides often employs similar synthetic routes but on a larger scale. The use of readily available substrates and mild reaction conditions is crucial for efficient production. The process may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl isopropyl trisulfide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the trisulfide to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of trisulfides can yield thiols or disulfides, often using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different organosulfur compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various organosulfur compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl isopropyl trisulfide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Wirkmechanismus
The mechanism of action of methyl isopropyl trisulfide involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound may also generate reactive sulfur species, which can modulate cellular signaling pathways and exert antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diallyl trisulfide: Found in garlic, known for its antimicrobial and anticancer properties.
Dimethyl trisulfide: Commonly found in Allium species, used as a flavoring agent and in pest control.
Dipropyl trisulfide: Another organosulfur compound with similar properties and applications.
Uniqueness
Methyl isopropyl trisulfide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a methyl group and an isopropyl group attached to the trisulfide chain differentiates it from other trisulfides, influencing its solubility, volatility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
68844-99-5 |
|---|---|
Molekularformel |
C4H10S3 |
Molekulargewicht |
154.3 g/mol |
IUPAC-Name |
2-(methyltrisulfanyl)propane |
InChI |
InChI=1S/C4H10S3/c1-4(2)6-7-5-3/h4H,1-3H3 |
InChI-Schlüssel |
ZUJLLBXDHHTMEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SSSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
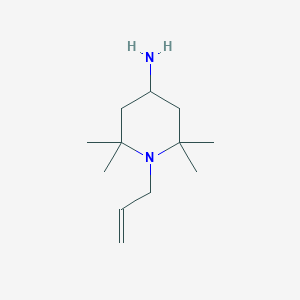
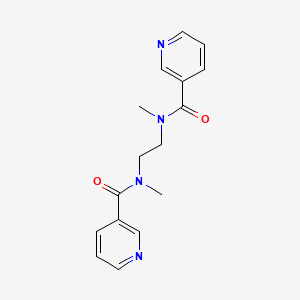
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
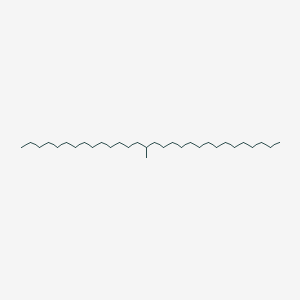
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
